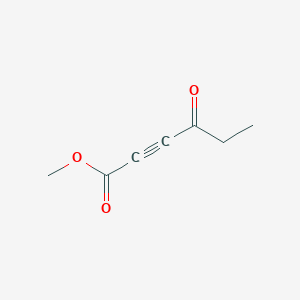
methyl 4-oxohex-2-ynoate
Übersicht
Beschreibung
methyl 4-oxohex-2-ynoate is an organic compound with the molecular formula C7H8O3. It is characterized by the presence of a keto group (4-oxo), an alkyne group (2-ynoic), and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-hex-2-ynoic acid methyl ester typically involves the reaction of hex-2-ynoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:
Reactants: Hex-2-ynoic acid and methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Refluxing the mixture
Industrial Production Methods: In an industrial setting, the production of 4-oxo-hex-2-ynoic acid methyl ester may involve continuous flow reactors to ensure efficient mixing and reaction. The use of solid acid catalysts can also be employed to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: methyl 4-oxohex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products:
Oxidation: Hex-2-ynoic acid
Reduction: 4-Hydroxy-hex-2-ynoic acid methyl ester
Substitution: Hex-2-ynoic acid and methanol
Wissenschaftliche Forschungsanwendungen
methyl 4-oxohex-2-ynoate finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-oxo-hex-2-ynoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The keto and alkyne groups can participate in various biochemical pathways, leading to the modulation of enzyme activity and cellular processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Hex-2-ynoic acid: Shares the alkyne group but lacks the ester and keto groups.
4-Oxo-hexanoic acid: Contains the keto group but lacks the alkyne group.
Hex-4-en-2-ynoic acid: Contains both alkyne and alkene groups but lacks the ester group.
Uniqueness: methyl 4-oxohex-2-ynoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both keto and alkyne groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C7H8O3 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
methyl 4-oxohex-2-ynoate |
InChI |
InChI=1S/C7H8O3/c1-3-6(8)4-5-7(9)10-2/h3H2,1-2H3 |
InChI-Schlüssel |
IBVXAIZYCMSYMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C#CC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

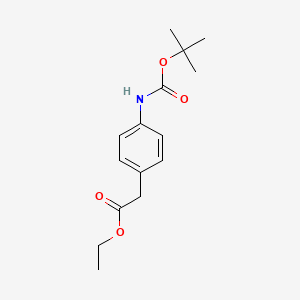
![2-[3-(Morpholin-4-yl)phenyl]acetic acid](/img/structure/B8743009.png)

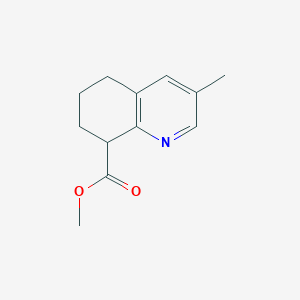
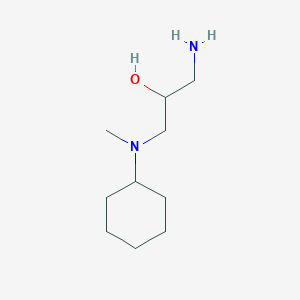
![1-Ethyl-N-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8743043.png)
![(4-Bromophenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B8743056.png)

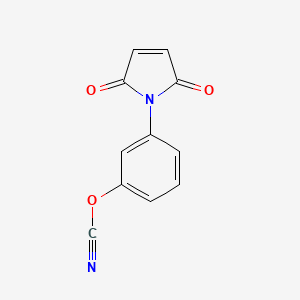


![3-Fluoro-4-[(methylamino)methyl]benzonitrile](/img/structure/B8743109.png)

